Barium-137

Vue d'ensemble

Description

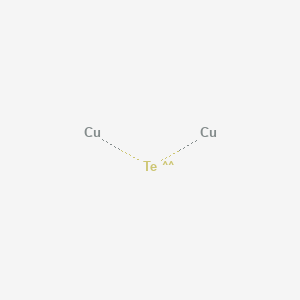

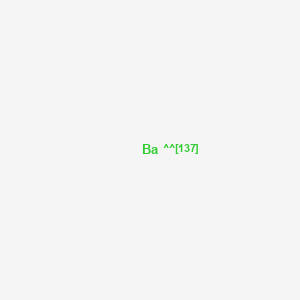

Barium-137, denoted as Ba-137 or 137Ba, is an isotope of Barium with a mass number of 137, which means it has 137 nucleons (protons and neutrons combined). It has an atomic number of 56, which means it has 56 protons, and therefore it has 81 neutrons . It is a stable isotope .

Synthesis Analysis

Barium-137m, a metastable state of Barium-137, arises as the decay product of the common fission product cesium-137 .

Molecular Structure Analysis

The molecular structure of Barium-137 includes 56 protons and 81 neutrons. Its isotopic mass is 136.905827(2) u . The nuclear binding energy of Barium-137 is 1149.68062292 MeV per nucleus .

Chemical Reactions Analysis

Barium reacts with oxygen when exposed to air, forming a thin passivating layer of BaO on the surface. When ignited, barium reacts with both oxygen and nitrogen, forming a mixture of BaO, Ba3N2, and BaO2 .

Physical And Chemical Properties Analysis

Barium-137 has a mass number of 137 and an atomic number of 56. It has a boiling point of 1640 °C and a melting point of 725 °C . Its isotopic mass is 136.905827(2) u .

Applications De Recherche Scientifique

NMR Spectroscopy : Barium-137 is used in solid-state nuclear magnetic resonance (NMR) spectroscopy. Hamaed et al. (2010) demonstrated the utility of ultrawideline Ba SSNMR spectra for structural characterization of barium-containing materials, suggesting its potential in understanding the local environments at barium sites in various compounds (Hiyam Hamaed, E. Ye, K. Udachin, R. Schurko, 2010).

Hyperfine Structure Analysis : The hyperfine structure of transitions in Barium-137 can be studied using saturated absorption techniques, as explored by Cahuzac (1973). This helps in understanding the physical properties of barium isotopes (P. Cahuzac, 1973).

Transmutation Studies : Fortner et al. (2002) investigated the beta-decay of radioactive Cs to Ba in crystalline pollucite, contributing to the understanding of radiation effects in materials (J. Fortner, S. Aase, D. Reed, 2002).

Nuclear Reactions and Cross Section Measurements : The study of nuclear reactions involving Barium-137, such as the Ba(n, n′)Ba reaction, is crucial for understanding neutron interactions and nuclear properties (M. Barough, B. J. Patil, V. Bhoraskar, S. Dhole, 2014).

Isotope Fractionation during Chemical Transformations : Böttcher et al. (2018) explored stable barium isotope fractionation during the transformation of various compounds. This research contributes to the understanding of isotopic behavior in natural processes (M. Böttcher, N. Neubert, Katja von Allmen, E. Samankassou, T. Nägler, 2018).

Radiotracer Applications : Chakravarty et al. (2012) discussed the use of Barium-137m from a Cs/Ba generator as a radiotracer for liquid flow rate measurement, highlighting its industrial applications (Rubel Chakravarty, Ramu Ram, K. Pillai, Yugandhara Pamale, R. Kamat, A. Dash, 2012).

Environmental and Health Studies : The role of Barium-137 in environmental sampling and its implications in health and safety, particularly in relation to radioactive cesium, have been a subject of research, as reviewed by Russell et al. (2015) (B. Russell, I. Croudace, P. Warwick, 2015).

Safety And Hazards

Barium compounds are toxic and can be harmful if swallowed or inhaled. For a 15-minute exposure, the concentration of barium should not exceed 1.5 mg m-3 . Gamma photons emitted from the barium decay product, Ba-137m, are a form of ionizing radiation that can pass through the human body, delivering doses to internal tissue and organs .

Orientations Futures

Barium-137 has been proposed as a qubit candidate for quantum computation . Researchers at Quantinuum have set a record for the number of times they were able to place qubits into a quantum state and then measure the results, beating the previously stated best in class many times over . This work has major implications for the quantum industry and trapped-ion technologies .

Propriétés

IUPAC Name |

barium-137 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJWYNOEDNPEQ-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[137Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161173 | |

| Record name | Barium, isotope of mass 137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.905827 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium-137 | |

CAS RN |

13981-97-0 | |

| Record name | Barium, isotope of mass 137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium, isotope of mass 137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)